N-Ethyl-N'-quinolin-8-ylthiourea
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Overview
Description
N-Ethyl-N’-quinolin-8-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms The quinoline moiety in this compound is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N’-quinolin-8-ylthiourea typically involves the reaction of quinoline-8-amine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{Quinoline-8-amine} + \text{Ethyl isothiocyanate} \rightarrow \text{N-Ethyl-N’-quinolin-8-ylthiourea} ]
Industrial Production Methods: While specific industrial production methods for N-Ethyl-N’-quinolin-8-ylthiourea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N’-quinolin-8-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-Ethyl-N’-quinolin-8-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-quinolin-8-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.
Thiourea: An organosulfur compound with the formula SC(NH₂)₂.
N-Allylthiourea: A thiourea derivative with an allyl group attached to the nitrogen atom.
Comparison: N-Ethyl-N’-quinolin-8-ylthiourea is unique due to the presence of both the quinoline and thiourea moieties, which confer distinct chemical and biological properties. Compared to quinoline, it has enhanced reactivity due to the thiourea group. Compared to thiourea, it has additional aromaticity and potential for DNA intercalation due to the quinoline ring. N-Allylthiourea, while similar in structure, lacks the aromatic quinoline ring, making N-Ethyl-N’-quinolin-8-ylthiourea more versatile in its applications.
Properties
CAS No. |
74982-07-3 |
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Molecular Formula |
C12H13N3S |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-ethyl-3-quinolin-8-ylthiourea |
InChI |
InChI=1S/C12H13N3S/c1-2-13-12(16)15-10-7-3-5-9-6-4-8-14-11(9)10/h3-8H,2H2,1H3,(H2,13,15,16) |
InChI Key |
MZDPRAZOZZZXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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